molecular formula C7H9NO3 B136469 Methyl 3-(1,2-oxazol-4-yl)propanoate CAS No. 141501-28-2

Methyl 3-(1,2-oxazol-4-yl)propanoate

Cat. No.: B136469
CAS No.: 141501-28-2
M. Wt: 155.15 g/mol
InChI Key: WLXZRMZEFSPRCQ-UHFFFAOYSA-N
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Description

Methyl 3-(1,2-oxazol-4-yl)propanoate is a chemical compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2-oxazol-4-yl)propanoate typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90 °C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide packed in a flow reactor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of flow chemistry techniques, which allow for continuous production and improved safety profiles, is a promising approach for scaling up the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2-oxazol-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

    Thiazole: Contains a sulfur atom instead of oxygen.

Uniqueness

Methyl 3-(1,2-oxazol-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(1,2-oxazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-8-11-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXZRMZEFSPRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617632
Record name Methyl 3-(1,2-oxazol-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141501-28-2
Record name Methyl 4-isoxazolepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141501-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(1,2-oxazol-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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